2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one
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Overview
Description
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one typically involves the reaction of 3-amino-1,2,4-triazole with a suitable electrophile. One common method is the nucleophilic substitution reaction where 3-amino-1,2,4-triazole reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Voriconazole: A triazole antifungal medication.
Uniqueness
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one is unique due to its specific combination of the triazole ring and the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-5-1-2-6(7(12)3-5)8(17)4-18-10-14-9(13)15-16-10/h1-3H,4H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGDSUQMIZOLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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